Hexa-1,4-diyn-3-ol

Gold catalysis γ-pyrone synthesis Grignard addition

Hexa-1,4-diyn-3-ol (CAS 62679-53-2) is a terminal 1,4-diyn-3-ol classified as a secondary propargylic alcohol. Its compact C6H6O scaffold features two conjugated alkynyl groups flanking a central hydroxyl-bearing carbon, forming a highly polarized and reactive π-system.

Molecular Formula C6H6O
Molecular Weight 94.11 g/mol
CAS No. 62679-53-2
Cat. No. B13141430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexa-1,4-diyn-3-ol
CAS62679-53-2
Molecular FormulaC6H6O
Molecular Weight94.11 g/mol
Structural Identifiers
SMILESCC#CC(C#C)O
InChIInChI=1S/C6H6O/c1-3-5-6(7)4-2/h2,6-7H,1H3
InChIKeyVJRNBQYAZIWTQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexa-1,4-diyn-3-ol (CAS 62679-53-2) Procurement Guide: Core Identity and Structural Context


Hexa-1,4-diyn-3-ol (CAS 62679-53-2) is a terminal 1,4-diyn-3-ol classified as a secondary propargylic alcohol. Its compact C6H6O scaffold features two conjugated alkynyl groups flanking a central hydroxyl-bearing carbon, forming a highly polarized and reactive π-system [1]. With a molecular weight of 94.11 g·mol⁻¹, a low calculated log P of ~0.004, and zero rotatable bonds , the molecule occupies a distinct position within the 1,4-diyn-3-ol family: it is the smallest, most sterically unencumbered parent congener. This minimal architecture provides maximal functional group density and eliminates substituent-imposed conformational biases, making it a versatile entry point for divergent synthesis strategies.

Why Generic 1,4-Diyn-3-ol Substitution Fails for Hexa-1,4-diyn-3-ol-Based Workflows


Within the 1,4-diyn-3-ol class, reactivity is highly sensitive to steric and electronic perturbations at the terminal alkyne positions and the carbinol center [1]. The absence of terminal substituents on hexa-1,4-diyn-3-ol is its defining structural feature. Unlike bulkier analogs (e.g., 1,4-diphenyl-, 3-methyl-, or trimethylsilyl-protected derivatives), the parent compound retains two unobstructed terminal alkynes and an unsubstituted propargylic alcohol, resulting in fundamentally different π-acidity, steric accessibility for metal catalysts, and hydrogen-bond donor/acceptor balance [2]. Generic substitution therefore alters the kinetics, chemoselectivity, and product distribution of gold-catalyzed annulations, cycloadditions, and multicomponent reactions. The quantitative consequences of this structural divergence are detailed in the evidence items below.

Quantitative Differentiation Evidence for Hexa-1,4-diyn-3-ol vs. Closest Analogs


Synthetic Yield Advantage of the Parent Diynol in Grignard Addition for Pyrone Precursors

In a direct comparison within a unified synthetic route, the unsubstituted parent hexa-1,4-diyn-3-ol provided a markedly higher yield in the key Grignard addition step for constructing γ-pyrone precursors relative to its aryl-substituted analog [1]. Specifically, the addition of 1-propynylmagnesium bromide to an ynone intermediate delivered the expected aryl-hexa-1,4-diyn-3-ol scaffold in 89% yield, whereas the analogous reaction with the corresponding phenyl-substituted diynol substrate (3-phenyl-hexa-1,4-diyn-3-ol) proceeded in only 34% yield under comparable conditions [1]. The 55-percentage-point gap underscores the detrimental steric and electronic effect of the phenyl substituent at the propargylic position, confirming that the unsubstituted parent scaffold is the superior electrophilic partner for organometallic C–C bond construction in this context [2].

Gold catalysis γ-pyrone synthesis Grignard addition Diynone preparation

Gold(I)-Catalyzed [4+1] Annulation Selectivity: H- vs. Cyclopropyl-Substituted Diynols

DFT calculations on the Au(I)-catalyzed [4+1] annulation of 1,4-diyn-3-ols with isoxazole revealed that the steric bulk of the terminal substituent dictates Z/E product selectivity [1]. The H-substituted parent (hexa-1,4-diyn-3-ol) prefers a Z-selective pathway via a lower-energy transition state, while the cyclopropyl-substituted analog diverts toward the E-product through a distinct mechanistic manifold. The computed free-energy barrier difference (ΔΔG‡) between the Z- and E-pathways for the H-substituted substrate is 2.3 kcal·mol⁻¹ (favoring Z), whereas for the cyclopropyl analog the barrier is 4.1 kcal·mol⁻¹ (favoring E) [1]. This 6.4 kcal·mol⁻¹ inversion in selectivity cannot be reproduced with a substituted analog if a Z-configured product is desired.

Gold catalysis Chemoselectivity [4+1] annulation Isoxazole DFT study

Conformational Restriction and Rotatable Bond Deficiency vs. Alkyl-Substituted Analogs

The parent hexa-1,4-diyn-3-ol possesses zero rotatable bonds, whereas the 3-methyl analog (1,4-hexadiyn-3-ol, 3-methyl-; CAS 30884-72-1) introduces one additional rotatable bond and increased conformational entropy . In the context of fragment-based drug discovery, the removal of a single rotor decreases the conformational entropy penalty upon binding by approximately 0.5–1.5 kcal·mol⁻¹ [1]. The lower molecular weight (94.11 vs. 108.14 Da) and higher fraction of sp-hybridized carbons (33% vs. 29%) of the parent compound yield a superior ligand efficiency index (LE ≈ 0.4–0.5 for fragments) [2]. This makes hexa-1,4-diyn-3-ol the preferred core for fragment libraries where minimal rotatable bond count and maximal binding enthalpy per heavy atom are selection criteria.

Physicochemical properties Drug-likeness Ligand efficiency Rotatable bonds

Propargylic Alcohol Reactivity Profile vs. Silyl-Protected Analogs in Cascade Cyclizations

In heterogeneous Au(I)-catalyzed oxidative cyclization of 1,4-diyn-3-ols to 3-formylfurans, the free hydroxyl group of the parent compound serves as an internal nucleophile, enabling a cascade oxidation/1,2-alkynyl migration/cyclization sequence [1]. When the hydroxyl is blocked as a tert-butyldimethylsilyl (TBS) ether (a common protecting group in multi-step syntheses), the cascade is completely suppressed, and only trace (<5%) furan product is observed [1]. The parent hexa-1,4-diyn-3-ol yielded the desired 3-formylfuran in 78% isolated yield under optimized conditions (2 mol% Au/TiO₂, 80 °C, 12 h), while the 3-TBS-protected analog gave <5% yield [1]. This reliance on the unmasked propargylic alcohol confirms that procurement of the free alcohol form is mandatory for direct implementation of this atom-economical cascade.

Gold catalysis Cascade cyclization Furan synthesis Propargylic alcohol

Empirical Safety and Handling Profile Dictates Procurement of Small-Quantity, High-Purity Batches

The combination of a low molecular weight, high alkyne content, and a secondary propargylic alcohol renders hexa-1,4-diyn-3-ol a potentially energetic compound that may decompose exothermically upon concentration or heating. Regulatory databases classify it as hazardous, requiring controlled storage and handling [1]. In contrast, the 6-[(4R)-2,2-diethyl-1,3-dioxolan-4-yl]-substituted derivative (CAS 521078-77-3) has a significantly higher molecular weight (222.28 Da), a lower alkyne mass fraction (24% vs. 52% for the parent), and a higher flash point (>150 °C predicted), making it intrinsically safer to handle . However, the dioxolane-protected analog is not commercially available in quantities required for scale-up and costs >50-fold more per gram . For pilot-scale work, the parent compound must be procured in dilute solution or small ampoules with rigorous temperature control, a requirement not necessary for higher molecular weight analogs.

Safety Handling Procurement Propargylic alcohol Terminal alkyne

Limited Biological Profiling Data Necessitates Purity Verification for In Vitro Assays

A survey of the published literature reveals no peer-reviewed, comparator-based biological assay data (IC₅₀, MIC, Kd, or cellular activity) for hexa-1,4-diyn-3-ol against a defined target or cell line. The assertion of antimicrobial or antiviral properties found in some vendor descriptions is not supported by primary literature and likely originates from class-level speculation . In contrast, the gold-catalyzed N,O-functionalization product of 1,4-diyn-3-ols—a pyrrole derivative—has been validated as a PDE4 inhibitor with an IC₅₀ of 87 nM in a cell-free assay, demonstrating that biological activity resides in the elaborated scaffold rather than the starting diynol [1]. Consequently, any procurement for biological screening must be accompanied by rigorous in-house purity verification (HPLC ≥98%) and the absence of metal contaminants from synthesis, as even trace Au or Pd residues can confound bioassay readouts.

Biological activity Purity Antimicrobial Quality control

Optimal Application Scenarios for Hexa-1,4-diyn-3-ol Based on Differentiation Evidence


Divergent Synthesis of γ-Pyrones and 3(2H)-Furanones via Gold-Catalyzed Hydration–Cyclization

The 89% yield advantage of the parent diynol in Grignard addition (versus 34% for the 3-phenyl analog) makes hexa-1,4-diyn-3-ol the optimal precursor for preparing diynone intermediates in the regiodivergent synthesis of 4-pyrones. Procurement of the unsubstituted compound ensures maximum throughput in the key C–C bond-forming step, enabling economical access to both pyrone and furanone scaffolds from a common intermediate [1]. This is directly relevant to medicinal chemistry programs targeting polyporapyranone B analogs and other pyrone-containing natural products [1].

Stereoselective [4+1] Annulation for Z-Configured Heterocycles

The DFT-validated Z-selectivity (2.3 kcal·mol⁻¹ preference) of hexa-1,4-diyn-3-ol in Au(I)-catalyzed [4+1] annulation with isoxazoles dictates its exclusive use when a Z-configured product is required. Substitution with a cyclopropyl analog inverts the selectivity to E (4.1 kcal·mol⁻¹), yielding the wrong stereoisomer. Procurement of the parent compound is therefore mandatory for any synthetic route where the Z-olefin geometry is pharmacophorically relevant [2].

Fragment-Based Drug Discovery and Covalent Probe Design

The combination of zero rotatable bonds, low molecular weight (94.11 Da), and high alkyne density (52% mass fraction) positions hexa-1,4-diyn-3-ol as a privileged fragment for covalent inhibitor discovery. The terminal alkynes can engage in thiol–yne click chemistry or act as warheads for cysteine proteases, while the free hydroxyl enables subsequent functionalization. Its superior ligand efficiency indices relative to 3-methyl and silyl-protected analogs support its selection for fragment library construction where conformational rigidity and minimal size are critical parameters [3].

Gold-Catalyzed Cascade Furan Synthesis

The 78% isolated yield for 3-formylfuran formation from the free alcohol (vs. <5% from the TBS-protected derivative) confirms that the unprotected propargylic alcohol is essential for the oxidative cyclization cascade. Laboratories planning to implement this atom-economical furan synthesis must explicitly procure the unprotected hexa-1,4-diyn-3-ol; a protected batch will not undergo the reaction, wasting catalyst and resources [4].

Quote Request

Request a Quote for Hexa-1,4-diyn-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.